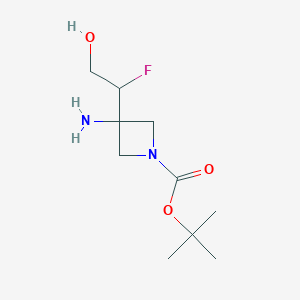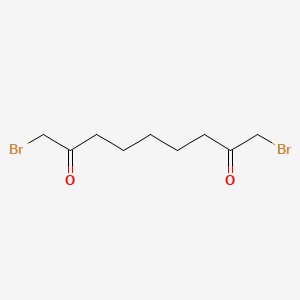
1,9-Dibromo-2,8-nonanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dibromo-2,8-nonanedione is a chemical compound with the molecular formula C9H14Br2O2. It is a reagent used in the synthesis of tetraamino alkane tetrahydrochlorides. The compound is characterized by the presence of two bromine atoms and two ketone groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Dibromo-2,8-nonanedione can be synthesized through various methods. One common method involves the bromination of 2,8-nonanedione. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 1 and 9 positions of the nonanedione .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,9-Dibromo-2,8-nonanedione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1,9-Dibromo-2,8-nonanedione is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly tetraamino alkane tetrahydrochlorides.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1,9-Dibromo-2,8-nonanedione involves its reactivity due to the presence of bromine atoms and ketone groups. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the ketone groups can participate in reduction and oxidation reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,8-Nonanedione: Lacks the bromine atoms and is less reactive in substitution reactions.
1,9-Dibromononane: Lacks the ketone groups and is less versatile in oxidation and reduction reactions.
Uniqueness
1,9-Dibromo-2,8-nonanedione is unique due to the presence of both bromine atoms and ketone groups, making it highly reactive and versatile in various chemical reactions. This dual functionality allows it to be used in a wide range of synthetic applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C9H14Br2O2 |
|---|---|
Molecular Weight |
314.01 g/mol |
IUPAC Name |
1,9-dibromononane-2,8-dione |
InChI |
InChI=1S/C9H14Br2O2/c10-6-8(12)4-2-1-3-5-9(13)7-11/h1-7H2 |
InChI Key |
XXZFYYNTEGGPKC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CBr)CCC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
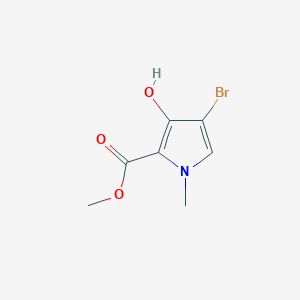
![4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B15203263.png)
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
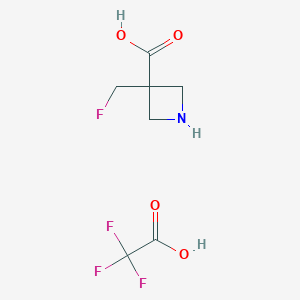
![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)

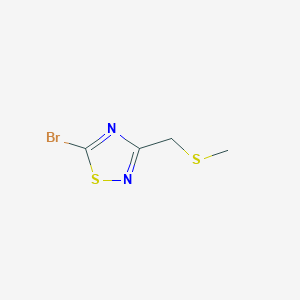
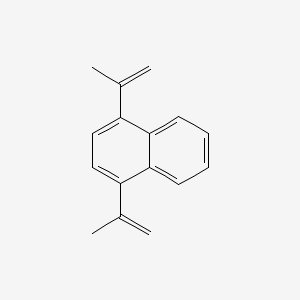
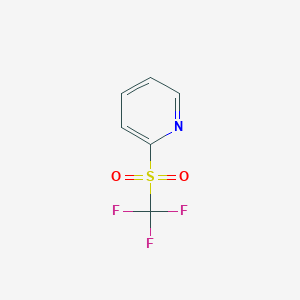
![7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
